N'-(3,4-difluorophenyl)-N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N’-(3,4-difluorophenyl)-N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a difluorophenyl group, a piperidine ring, and a dimethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-difluorophenyl)-N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the difluorophenyl group, and the attachment of the dimethylcarbamoyl group. Common reagents used in these reactions include fluorinated aromatic compounds, piperidine derivatives, and carbamoylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-difluorophenyl)-N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(3,4-difluorophenyl)-N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3,4-difluorophenyl)-N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-dichlorophenyl)-N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide
- N’-(3,4-dimethylphenyl)-N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide
Uniqueness
N’-(3,4-difluorophenyl)-N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide is unique due to the presence of the difluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N4O3/c1-22(2)17(26)23-7-5-11(6-8-23)10-20-15(24)16(25)21-12-3-4-13(18)14(19)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRLJAMEWYOUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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